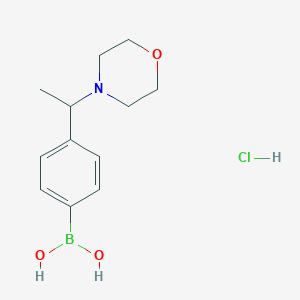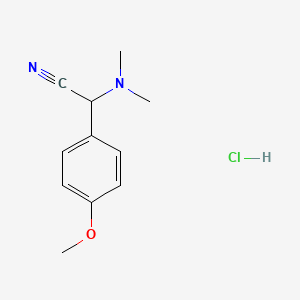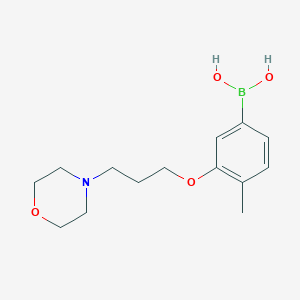
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Descripción general
Descripción
“(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is a versatile chemical compound widely used in scientific research. It exhibits high complexity due to its complex structure and offers various applications like drug synthesis and catalysis. It is a useful research chemical for the preparation of biologically and pharmacologically active molecules .
Synthesis Analysis
The compound is often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is C12H18BNO3 . Its average mass is 235.087 Da and its monoisotopic mass is 235.137970 Da .Chemical Reactions Analysis
“(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is a versatile chemical compound that is widely used in various chemical reactions. It is often used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The boiling point of “(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is predicted to be 382.2±52.0 °C . Its density is predicted to be 1.17±0.1 g/cm3 . The pKa is predicted to be 8.66±0.17 .Aplicaciones Científicas De Investigación
Medicine
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride: is utilized in medicinal research for its potential role in the development of therapeutic agents. Its boronic acid moiety can interact with various biological molecules, which is crucial for creating new drugs with improved selectivity and pharmacokinetic properties . This compound could be instrumental in the synthesis of novel pharmaceuticals that target specific biological pathways.
Agriculture
In agriculture, this compound’s applications are being explored in the development of crop protection agents. Its ability to form reversible covalent bonds with diols can be harnessed to create selective pesticides or herbicides that target specific pests or weeds without affecting the crops .
Material Science
Material scientists are investigating (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride for creating smart materials. These materials can respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific molecules, making them useful for applications like self-healing materials and responsive coatings .
Environmental Science
In environmental science, this compound is used to develop sensors that can detect pollutants and toxins. The boronic acid group’s affinity for diols makes it suitable for creating detection systems that can monitor water quality and air pollution levels .
Biochemistry
Biochemists use (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride to study protein interactions and glycation processes. It serves as a tool for labeling proteins or separating glycated molecules, which is important for understanding diseases like diabetes .
Pharmacology
Pharmacological research leverages this compound for its potential as a covalent inhibitor in drug design. It’s being studied for its ability to reversibly bind to enzymes and receptors, which could lead to the development of new drugs with fewer side effects .
Analytical Chemistry
Analytical chemists use (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride for its selective binding properties. It’s particularly useful in chromatography and mass spectrometry for isolating and identifying compounds that contain diols, such as sugars and certain biomolecules .
Chemical Engineering
In chemical engineering, this compound’s properties are exploited to engineer processes that require precise molecular recognition. It can be used to create selective catalysts and facilitate reactions that are more efficient and environmentally friendly .
Safety And Hazards
“(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is classified as a hazardous substance. The safety symbols associated with it are GHS07 . The hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the substance safely .
Propiedades
IUPAC Name |
[4-(1-morpholin-4-ylethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3.ClH/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16;/h2-5,10,15-16H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXVFZIGKNMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)


![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)


![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)
![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)

